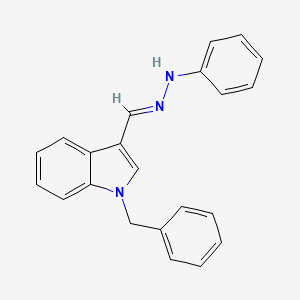![molecular formula C17H17BrN2O3 B5908273 N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908273.png)
N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide, also known as BPEBH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPEBH is a hydrazone derivative that possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Applications De Recherche Scientifique
N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide has been extensively studied for its potential therapeutic applications. Research has shown that N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide possesses anti-inflammatory, antioxidant, and anticancer properties. N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide has also been found to scavenge free radicals and protect against oxidative stress-induced damage. In addition, N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Mécanisme D'action
The mechanism of action of N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide is not fully understood. However, research has suggested that N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide exerts its biological activities through the inhibition of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide has also been found to modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide has been found to possess various biochemical and physiological effects. N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide has also been found to scavenge free radicals and protect against oxidative stress-induced damage. In addition, N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide possesses various advantages and limitations for lab experiments. One of the advantages of N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide is its simple and efficient synthesis method. N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide is also stable and can be easily stored. However, one of the limitations of N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide. One of the future directions is to investigate the potential of N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another future direction is to explore the structure-activity relationship of N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide and its derivatives to identify more potent and selective compounds. Furthermore, future research can focus on the development of novel drug delivery systems to improve the solubility and bioavailability of N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide.
Méthodes De Synthèse
N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromophenol, 2-bromoethanol, and 4-formylbenzoic acid hydrazide in the presence of a catalyst such as p-toluenesulfonic acid. The resultant product is then subjected to a condensation reaction with 2-(4-bromophenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The final product obtained is N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide.
Propriétés
IUPAC Name |
N-[(E)-[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-13(21)20-19-12-14-2-6-16(7-3-14)22-10-11-23-17-8-4-15(18)5-9-17/h2-9,12H,10-11H2,1H3,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBYISACYBBJBM-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908200.png)
![4-(2-{[(2-bromophenyl)(methylsulfonyl)amino]acetyl}carbonohydrazonoyl)-2-methoxyphenyl methyl carbonate](/img/structure/B5908202.png)
![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5908212.png)
![5-imino-2-isopropyl-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908219.png)
![3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5908222.png)
![1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime](/img/structure/B5908229.png)
![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908241.png)
![N-(2-bromophenyl)-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5908255.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide](/img/structure/B5908262.png)
![4-chloro-2-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5908265.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908275.png)

![N-({1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908285.png)